molecular formula C10H13NO4 B571842 Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate CAS No. 1352723-54-6

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

Cat. No. B571842
CAS RN: 1352723-54-6
M. Wt: 211.217
InChI Key: BABQASSDHBGWOA-UHFFFAOYSA-N
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Description

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is a chemical compound with the molecular formula C10H13NO4 . It is a compound of interest in the field of organic chemistry .


Synthesis Analysis

The synthesis of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate involves several steps. One of the key steps is the base-catalysed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of both 4 H - and 3 H -azepines .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is determined by its molecular formula, C10H13NO4 . Further structural analysis would require more specific information such as X-ray crystallography .


Chemical Reactions Analysis

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate undergoes several interesting reactions. For instance, it rearranges to methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate under the action of either sodium methoxide or mineral acids . Another reaction involves the action of N -bromosuccinimide on dimethyl 4,5-dihydro-2,7-dimethyl-1 H -azepine-3,6-dicarboxylate, which yields a lactone formed by bromination of a nuclear methyl group followed by cyclisation with an adjacent ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate are determined by its molecular structure. It has a molecular weight of 211.22 . More specific properties such as boiling point, melting point, and density would require additional information .

Mechanism of Action

The mechanism of action of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate in chemical reactions involves several steps. For example, in the reaction with N -bromosuccinimide, a lactone is formed by bromination of a nuclear methyl group followed by cyclisation with an adjacent ester group .

Future Directions

The future directions for research on Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate could involve exploring its potential applications in various fields, studying its reactions under different conditions, and developing new synthesis methods .

properties

IUPAC Name

dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQASSDHBGWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(CNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856725
Record name Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352723-54-6
Record name Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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